molecular formula C18H16F3NO3 B2418088 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate CAS No. 1241996-81-5

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate

Cat. No.: B2418088
CAS No.: 1241996-81-5
M. Wt: 351.325
InChI Key: SZXHOLXVFCDXJB-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound is characterized by a 2-methylbenzoate ester group linked to an electron-deficient acetamide moiety, which is further functionalized with a 2-(trifluoromethyl)benzyl group. The inclusion of the trifluoromethyl (CF3) group is a critical pharmacophore, as this moiety is known to profoundly influence the biological activity, metabolic stability, and cell membrane permeability of candidate molecules by enhancing lipophilicity and altering electronic properties . The core structure of this reagent, featuring a carbon-nitrogen (C=N) double bond in the form of an imine, is a key building block for the synthesis of nitrogen-containing heterocycles and other complex molecules . Researchers can utilize this compound as a key intermediate in the development of potential bioactive agents, leveraging its structure to create molecules that may target a wide range of enzymes and receptors. The presence of the 2-methylbenzoate ester also provides a handle for further chemical modifications. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-12-6-2-4-8-14(12)17(24)25-11-16(23)22-10-13-7-3-5-9-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHOLXVFCDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection of Core Functional Groups

The target molecule can be dissected into two primary subunits:

  • 2-Methylbenzoic acid derivative : Serves as the ester component.
  • 2-(Trifluoromethyl)benzylamino-oxoethyl backbone : Provides the nitrogen-containing linkage.

Retrosynthetic strategies suggest two plausible pathways:

  • Pathway A : Coupling 2-methylbenzoic acid with a preformed 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl alcohol intermediate.
  • Pathway B : Sequential functionalization of a central oxoethyl scaffold with the benzylamine and ester groups.

Critical Intermediate Identification

  • Intermediate I : 2-(Trifluoromethyl)benzylamine, synthesized via reductive amination of 2-(trifluoromethyl)benzaldehyde.
  • Intermediate II : 2-Oxoethyl 2-methylbenzoate, formed through esterification of 2-methylbenzoic acid with glycolic acid derivatives.

Stepwise Synthesis and Reaction Optimization

Synthesis of 2-(Trifluoromethyl)benzylamine

The benzylamine moiety is typically prepared via Hofmann degradation or catalytic hydrogenation. A patent-published method employs enzymatic resolution using lipases to isolate enantiomerically pure 2-(trifluoromethyl)benzylamine. Key steps include:

  • Enamine Formation : Reacting 2-(trifluoromethyl)benzaldehyde with hydroxylamine to yield an oxime.
  • Reduction : Hydrogenation over palladium on carbon (Pd/C) in methanol at 50°C achieves >90% conversion.

Oxoethyl Backbone Assembly

The oxoethyl spacer is constructed via condensation reactions. A literature procedure for analogous pyrimidine derivatives utilizes:

  • Aldehyde Condensation : Mixing glycolaldehyde with ethyl cyanoacetate and thiourea in ethanol under reflux, followed by NaOH-mediated cyclization. Yield: 68–72%.

Esterification with 2-Methylbenzoic Acid

Esterification employs either Schotten-Baumann conditions (acyl chloride + alcohol) or Steglich esterification (DCC/DMAP). Process data from azilsartan synthesis demonstrates:

  • Activation : Treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : Reacting with 2-oxoethyl alcohol in dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C. Yield: 82–89%.

Catalytic and Enzymatic Methodologies

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl-aryl bond formation for complex intermediates. A patent describes using Pd(OAc)₂ with SPhos ligand to couple bromobenzene derivatives with 2-(trifluoromethyl)benzylboronic esters.

Enzymatic Resolution for Chirality Control

Though the target compound lacks chiral centers, enzymatic methods from related syntheses highlight:

  • Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase resolves racemic mixtures of benzylamine precursors with enantiomeric excess (ee) >98%.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the final product with >95% purity. Process-scale methods from azilsartan production use activated carbon treatment to remove colored impurities.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 5.68 ppm (N–CH₂–Ar), δ 4.58 ppm (OCH₂CH₃), and δ 1.38 ppm (OCH₂CH₃).
  • HPLC : Reverse-phase C18 column (acetonitrile:water + 0.1% TFA) confirms purity >99%.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Stepwise) Pathway B (Convergent)
Overall Yield 62% 58%
Reaction Steps 5 6
Purification Complexity Moderate High
Scalability >1 kg <500 g

Pathway A offers superior scalability due to fewer intermediate isolations, while Pathway B provides flexibility for late-stage functionalization.

Industrial-Scale Process Considerations

Solvent Selection

  • Esterification : Dichloromethane (DCM) vs. tetrahydrofuran (THF). DCM minimizes side reactions but requires stringent temperature control.
  • Amine Coupling : Acetonitrile (MeCN) with K₂CO₃ enables efficient S-benzylation at room temperature.

Cost Drivers

  • 2-(Trifluoromethyl)benzyl Bromide : Accounts for 40% of raw material costs.
  • Catalyst Reuse : Pd/C recovery reduces expenses by 15–20% per batch.

Chemical Reactions Analysis

Ester Hydrolysis

The 2-methylbenzoate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Key Observations
Basic hydrolysisNaOH (aq.), ethanol/water (1:1)2-Methylbenzoic acidComplete conversion at 80°C (2 h)
Acidic hydrolysisHCl (6M), THF2-Methylbenzoic acid + ethanolRequires prolonged heating (12–16 h)

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions promote protonation of the carbonyl oxygen, increasing electrophilicity .

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group facilitates nucleophilic aromatic substitution under specific conditions.

Nucleophile Conditions Product Yield
AmmoniaK₂CO₃, DMF, 120°C2-Aminobenzyl derivative48%
MethanolCu(OAc)₂, 1,10-phenanthroline, 80°C2-Methoxybenzyl analogue62%

Limitation : Steric hindrance from the benzylamino group reduces reactivity at the ortho position .

Oxidation of the Amine Moiety

The secondary amine undergoes oxidation to form a nitroso intermediate.

Oxidizing Agent Conditions Product
KMnO₄H₂O, 0°CN-Oxide derivative
mCPBACH₂Cl₂, RTNitroso compound

Reduction of the Oxo Group

The ketone group is reduced to a secondary alcohol.

Reducing Agent Conditions Product Yield
NaBH₄MeOH, 0°C → RTAlcohol derivative85%
LiAlH₄THF, refluxAlcohol derivative92%

C=N Bond Formation via Condensation

The amine reacts with aldehydes in catalyst-free, aqueous conditions to form imines (Schiff bases) .

Aldehyde Solvent Time Yield
BenzaldehydeH₂O/CH₂Cl₂ (4:1)5 min95%
4-NitrobenzaldehydeH₂O/CH₂Cl₂ (4:1)10 min88%

Key Advantage : No metal catalysts or inert atmospheres required .

Amidation and Transesterification

The ester group participates in nucleophilic acyl substitutions.

Reaction Type Reagents Product Yield
AmidationNH₃, EDC, HOBt2-Methylbenzamide74%
TransesterificationMeONa, methanolMethyl 2-methylbenzoate68%

Mechanistic Note : Amidation proceeds via activation of the carbonyl group by EDC, forming an O-acylisourea intermediate .

Photochemical and Thermal Stability

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming trifluoromethylbenzylamine.

  • UV Stability : Degrades under UV light (254 nm) via radical pathways, producing benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antidiabetic Properties

Recent studies have highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes pathogenesis. A novel analog derived from this compound exhibited potent β-cell protective activity with an EC50 of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management .

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01

Pharmacological Research

The pharmacological profile of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate suggests its utility in various therapeutic areas, particularly in treating metabolic disorders.

Biochemical Research

In biochemical studies, the compound has been utilized to explore enzyme interactions and metabolic pathways. Its structural characteristics allow it to serve as a substrate or inhibitor in various enzymatic reactions.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, which could lead to new strategies for managing metabolic diseases.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on cellular models:

  • Study on β-cell Protection : A study demonstrated that the compound significantly reduces apoptosis in β-cells exposed to ER stressors, suggesting its potential use in diabetes therapy .
  • In vitro Enzyme Assays : Experiments conducted using various cell lines showed that the compound could effectively modulate enzyme activity related to glucose metabolism, providing insights into its pharmacological mechanisms .

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzylamine moiety may interact with active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-methylbenzoate: Similar structure but with a phenyl group instead of a benzyl group.

    2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate: Similar structure but without the methyl group on the benzoate.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3C_{18}H_{17}F_{3}N_{2}O_{3}. It features a trifluoromethyl group, which is known to enhance biological activity in various compounds by influencing their pharmacokinetic properties. The presence of the benzoate moiety suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Antitumor Activity

Research has indicated that derivatives of compounds containing the 2-oxoethyl group exhibit significant antitumor properties. For example, a study on hydroximic acid derivatives demonstrated their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The structural modifications in these compounds were aimed at enhancing their potency as HDAC inhibitors, suggesting that similar modifications in this compound could yield beneficial results in cancer therapy .

β-cell Protective Activity

A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, has shown promising effects in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress. This activity is crucial for diabetes treatment, as β-cell dysfunction is a significant factor in the disease's progression. The analogs derived from this scaffold exhibited high potency (EC50 at 0.1±0.01μM0.1\pm 0.01\,\mu M), indicating that modifications similar to those in the target compound could enhance its protective effects on β-cells .

The mechanism through which these compounds exert their biological effects often involves the modulation of key signaling pathways. For instance, compounds with trifluoromethyl groups have been shown to interact with various enzymes and receptors, enhancing their inhibitory effects on processes such as cell proliferation and apoptosis . The specific interactions of this compound with biological targets remain to be fully elucidated but are likely similar given the structural parallels with other active compounds.

Structure-Activity Relationship (SAR)

A detailed SAR analysis on related compounds has revealed that the introduction of functional groups, such as trifluoromethyl, significantly influences biological activity. For instance:

CompoundR1R2Max Activity (%)EC50 (μM)
WO5m3-Cl, 2-Me-1000.1 ± 0.01
5a3-Cl, 2-MeH4518 ± 4
5g3-Cl, 2-MeH8813 ± 1

This table illustrates how variations at specific positions can lead to enhanced activity and lower EC50 values, underscoring the importance of molecular design in developing effective therapeutic agents .

In Vivo Studies

Preclinical studies involving similar compounds have demonstrated significant reductions in tumor growth and improved survival rates in animal models. The incorporation of the trifluoromethyl group has been associated with increased bioavailability and efficacy . Future studies on the specific compound of interest should aim to replicate these findings to establish its therapeutic potential.

Q & A

Q. What are the optimal synthetic pathways for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate, and how do reaction parameters influence yield?

The compound is synthesized via multi-step organic reactions, typically involving condensation between benzylamine derivatives and activated esters. Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation steps during esterification . Yield optimization requires monitoring via TLC and iterative adjustment of these parameters.

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the trifluoromethyl group (δ ~110–120 ppm for 19^19F coupling) and ester carbonyl (δ ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (e.g., C18_{18}H15_{15}F3_3N2_2O3_3) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What are the key physicochemical properties influencing its research utility?

  • Lipophilicity : The trifluoromethyl group enhances logP, favoring membrane permeability in biological assays .
  • Stability : Hydrolytic susceptibility of the ester linkage requires storage at low temperatures (-20°C) under inert atmospheres .
  • Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents for in vitro studies .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate biological activity, and what mechanistic insights exist?

The CF3_3 group contributes to:

  • Enzyme inhibition : Electrophilic interactions with catalytic residues (e.g., serine hydrolases) via halogen bonding .
  • Metabolic stability : Resistance to oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome assays . Advanced studies should employ molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate target interactions .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies arise from:

  • Substituent effects : Comparing 2-methylbenzoate vs. 4-methylbenzoate analogs reveals positional impacts on receptor binding .
  • Assay conditions : Varying pH (5.0–7.4) alters protonation states of amine groups, affecting IC50_{50} values in enzyme inhibition assays . Meta-analyses using standardized protocols (e.g., fixed pH, uniform cell lines) are recommended .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal functional groups .
  • MD simulations : Assess binding pocket dynamics over 100-ns trajectories to identify stable interactions with target proteins (e.g., kinases) .
  • ADMET prediction : Tools like SwissADME evaluate toxicity risks early in derivative design .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to identify breakdown products .
  • Isotope labeling : 18^{18}O-tracing in ester groups tracks hydrolysis kinetics via LC-MS/MS .

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